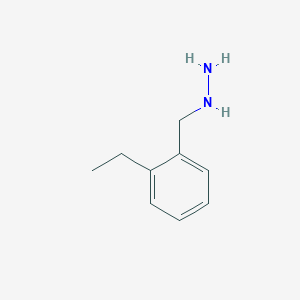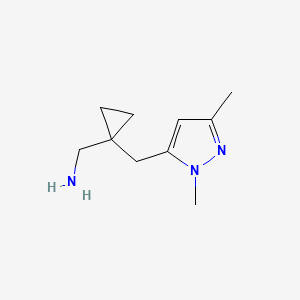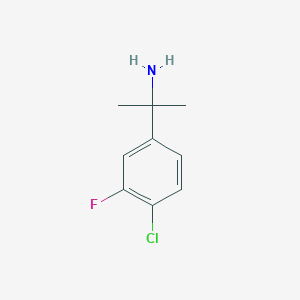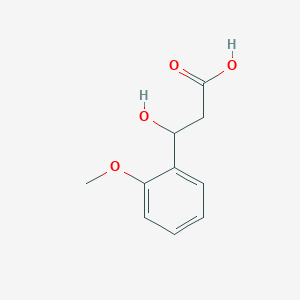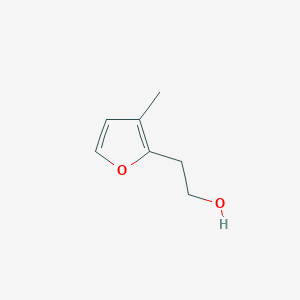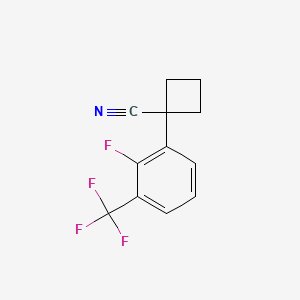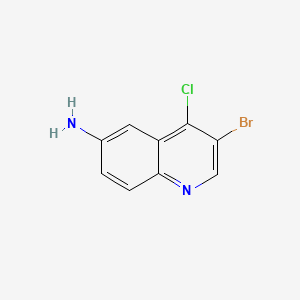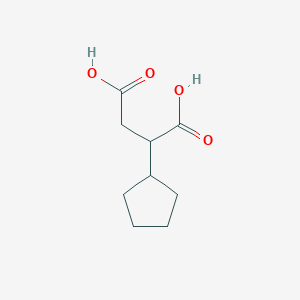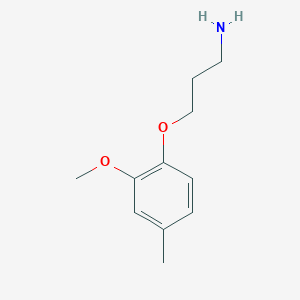![molecular formula C8H9F3N2O B15321423 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is an organic compound with the molecular formula C8H9F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol typically involves the reaction of 5-(trifluoromethyl)pyridine with ammonia. The reaction conditions often include the use of organic solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction. Another method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethylated compounds with biological molecules.
Mechanism of Action
The mechanism of action of 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(trifluoromethyl)pyridine: Similar structure but lacks the ethan-1-ol moiety.
4-Amino-2-(trifluoromethyl)pyridine: Differently substituted pyridine ring.
2-(2-Aminoethyl)-3-chloro-5-(trifluoromethyl)pyridine: Contains additional chlorine substitution .
Uniqueness
2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol is unique due to the presence of both the trifluoromethyl group and the ethan-1-ol moiety, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, making it valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H9F3N2O |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
2-amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol |
InChI |
InChI=1S/C8H9F3N2O/c9-8(10,11)5-1-2-7(13-3-5)6(12)4-14/h1-3,6,14H,4,12H2 |
InChI Key |
FAUGOLXHWUALDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3H-imidazo[4,5-c]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B15321340.png)
